molecular formula C16H11BrN4OS B279372 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279372
M. Wt: 387.3 g/mol
InChI Key: PQBKVVJXLHWGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. BPTT belongs to the class of triazolo-thiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various cellular pathways and signaling cascades. 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also activates the caspase cascade, leading to apoptosis in cancer cells. Moreover, 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole disrupts the cell membranes of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell membranes. 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its potent anticancer and antimicrobial activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations, including its poor solubility in water, its potential toxicity, and its limited stability under certain conditions.

Future Directions

There are several future directions for the research on 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its safety and toxicity profiles. Moreover, 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be further studied for its potential applications in drug discovery and development, particularly in the fields of oncology and infectious diseases. Finally, the mechanism of action of 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be further elucidated by studying its interactions with various cellular pathways and signaling cascades.

Synthesis Methods

3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized by the reaction of 4-bromoaniline and 4-methoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid and concentrated sulfuric acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization from ethanol. The chemical structure of 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Scientific Research Applications

3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Moreover, 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-(4-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.

properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4OS/c1-22-13-8-4-11(5-9-13)15-20-21-14(18-19-16(21)23-15)10-2-6-12(17)7-3-10/h2-9H,1H3

InChI Key

PQBKVVJXLHWGCY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.